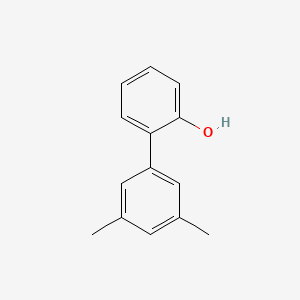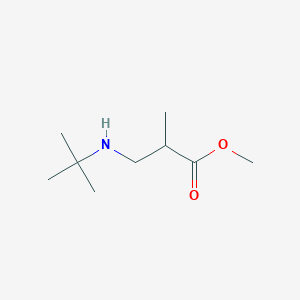
1-(4-Fluorophenylamino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenylamino)-2-propanol (4-FPA) is a synthetic compound of the aniline family, with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions. 4-FPA is also used to study the biochemical and physiological effects of various compounds and drugs, as well as to evaluate their efficacy in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenylamino)-2-propanol is widely used in scientific research, particularly in the fields of organic synthesis and coordination chemistry. It is used as a ligand in coordination complexes, as a reagent in organic synthesis, and as a catalyst in various reactions. In addition, 1-(4-Fluorophenylamino)-2-propanol is used to evaluate the biochemical and physiological effects of various compounds and drugs, as well as to assess their efficacy in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenylamino)-2-propanol is not fully understood. However, it is believed to interact with various biochemical and physiological processes in the body, including the regulation of gene expression, the breakdown of proteins, and the modulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Fluorophenylamino)-2-propanol are not fully understood. However, it is known to interact with various biochemical and physiological processes in the body, including the regulation of gene expression, the breakdown of proteins, and the modulation of cell signaling pathways. In addition, 1-(4-Fluorophenylamino)-2-propanol has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(4-Fluorophenylamino)-2-propanol in laboratory experiments has several advantages. It is relatively easy to synthesize and has a high purity. In addition, it is non-toxic and relatively stable. However, there are some limitations to the use of 1-(4-Fluorophenylamino)-2-propanol in laboratory experiments. It is not very soluble in water, and it is not suitable for use in high-temperature or high-pressure reactions.
Zukünftige Richtungen
There are several potential future directions for the use of 1-(4-Fluorophenylamino)-2-propanol in scientific research. It could be used to study the biochemical and physiological effects of various compounds and drugs. It could also be used to develop new catalysts for organic synthesis, or to develop new coordination complexes. Additionally, 1-(4-Fluorophenylamino)-2-propanol could be used to study the role of gene expression and cell signaling pathways in various diseases and conditions. Finally, 1-(4-Fluorophenylamino)-2-propanol could be used to develop new methods for drug delivery, or to develop new drugs with improved efficacy.
Synthesemethoden
1-(4-Fluorophenylamino)-2-propanol is synthesized using a two-step reaction process. In the first step, 4-fluorobenzaldehyde is reacted with aniline in the presence of sulfuric acid, producing 4-fluorobenzyl aniline. In the second step, 4-fluorobenzyl aniline is reacted with propylene oxide in the presence of sodium hydroxide, producing 1-(4-Fluorophenylamino)-2-propanol. The reaction process is relatively straightforward and the end product is highly pure.
Eigenschaften
IUPAC Name |
1-(4-fluoroanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(12)6-11-9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHLLZZGOCVEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenylamino)-2-propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene](/img/structure/B6321344.png)
![1-[(2-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321348.png)
![2-Methyl-1-[(4-methylphenyl)methyl]piperazine](/img/structure/B6321350.png)
![1-[(4-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321351.png)
![1-[(3-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321359.png)
![1-[(2-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321366.png)



